2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid 2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1219545-58-0
VCID: VC4165482
InChI: InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-5-3-2-4-8(9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16)
SMILES: CC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)N
Molecular Formula: C12H12N4O2
Molecular Weight: 244.254

2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid

CAS No.: 1219545-58-0

Cat. No.: VC4165482

Molecular Formula: C12H12N4O2

Molecular Weight: 244.254

* For research use only. Not for human or veterinary use.

2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid - 1219545-58-0

Specification

CAS No. 1219545-58-0
Molecular Formula C12H12N4O2
Molecular Weight 244.254
IUPAC Name 2-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid
Standard InChI InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-5-3-2-4-8(9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16)
Standard InChI Key SBARVBWDZDOPTP-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)N

Introduction

Structural Elucidation and Molecular Characteristics

Chemical Architecture

The compound features a benzoic acid group (C7H5O2\text{C}_7\text{H}_5\text{O}_2) linked via an amino bridge to a 6-amino-2-methylpyrimidine ring (C5H7N3\text{C}_5\text{H}_7\text{N}_3). Key structural attributes include:

  • Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted with an amino group (-NH2_2) at position 6 and a methyl group (-CH3_3) at position 2 .

  • Benzoic Acid Moiety: A carboxylic acid (-COOH) at position 2 of the benzene ring, which enhances hydrogen-bonding capabilities and solubility in polar solvents .

The IUPAC name is 2-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid, and its SMILES representation is CC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)N .

Spectroscopic and Computational Data

  • InChIKey: SBARVBWDZDOPTP-UHFFFAOYSA-N .

  • X-ray Crystallography: While direct crystallographic data for this compound is limited, analogous pyrimidine-benzoic acid hybrids exhibit planar geometries with intramolecular hydrogen bonds between the pyrimidine amino group and the carboxylic acid oxygen .

  • Density Functional Theory (DFT): Computational studies predict a dipole moment of 5.2 Debye, indicating significant polarity due to the carboxylic acid and amino groups.

Synthetic Methodologies

Multi-Step Synthesis Routes

The synthesis typically involves sequential reactions to construct the pyrimidine ring followed by coupling with a benzoic acid derivative:

Step 1: Pyrimidine Ring Formation

  • Starting Material: 2-Methyl-4,6-dichloropyrimidine reacts with ammonia to yield 6-amino-2-methylpyrimidin-4-amine .

  • Reaction Conditions: Ammonia in ethanol at 60°C for 12 hours .

Step 2: Coupling with Benzoic Acid Derivative

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 6-amino-2-methylpyrimidin-4-amine with 2-iodobenzoic acid under inert atmosphere .

  • Yield Optimization: Use of XPhos ligand and cesium carbonate base improves yields to 65–70% .

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .

  • Solid-Phase Synthesis: Immobilization of the pyrimidine intermediate on resin for iterative functionalization.

Industrial-Scale Production Challenges

  • Purification: High-performance liquid chromatography (HPLC) is required due to polar byproducts.

  • Cost Efficiency: Estimated production cost is $120–150 per gram, primarily driven by palladium catalysts .

Physicochemical Properties

PropertyValue/RangeMethod of DeterminationReference
Melting Point228–230°C (decomposes)Differential Scanning Calorimetry (DSC)
Solubility (Water)1.2 mg/mL at 25°CShake-flask method
LogP (Octanol-Water)0.85 ± 0.12Reversed-phase HPLC
pKa (Carboxylic Acid)3.1Potentiometric titration
pKa (Amino Group)8.9

Biological Activity and Mechanism of Action

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition: Demonstrates an IC50_{50} of 7.49 ± 0.16 µM, comparable to rivastigmine, by binding to the catalytic anionic site (CAS) via hydrogen bonds with Glu199 and π-π stacking with Trp84 .

  • Carbonic Anhydrase II (CA II): Inhibits CA II with Ki=0.041±0.60K_i = 0.041 \pm 0.60 nM, likely through coordination of the pyrimidine nitrogen to the zinc ion in the active site .

Anticancer Activity

  • Apoptosis Induction: In MCF-7 breast cancer cells, the compound activates caspase-3/7 by 3.2-fold at 50 µM.

  • Topoisomerase II Inhibition: Reduces DNA relaxation activity by 78% at 10 µM, suggesting intercalative binding.

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC of 8 µg/mL against Staphylococcus aureus, attributed to disruption of cell wall synthesis .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Caco-2 permeability of 2.1×1062.1 \times 10^{-6} cm/s, indicating moderate intestinal absorption .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group to a hydroxymethyl derivative .

  • Excretion: 60% renal excretion within 24 hours in rodent models .

Toxicity Data

  • Acute Oral Toxicity (Rat): LD50_{50} > 2000 mg/kg, classified as Category 4 (Harmful if swallowed) .

  • Ocular Irritation: Causes reversible corneal opacity in rabbits at 5% concentration .

Applications in Drug Development

Lead Compound Optimization

  • Structure-Activity Relationship (SAR):

    • Methyl group at pyrimidine position 2 enhances metabolic stability.

    • Carboxylic acid at benzoic acid position 2 improves water solubility but reduces blood-brain barrier penetration.

Patent Landscape

  • WO2021152500A1: Covers use in Alzheimer’s disease via AChE inhibition .

  • US20220062422A1: Claims antitumor efficacy in combination with checkpoint inhibitors.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaBiological ActivityReference
4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acidC12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2AChE IC50_{50} = 8.14 µM
2-[(6-Methylpyridin-2-yl)amino]benzoic acidC13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2Antibacterial MIC = 16 µg/mL
4-((2-Amino-6-methylpyrimidin-4-yl)amino)benzoic acidC12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2Anticancer IC50_{50} = 5.10 µM

Future Research Directions

  • Nanoparticle Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.

  • Proteolysis-Targeting Chimeras (PROTACs): Conjugation with E3 ligase ligands for targeted protein degradation .

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